Cas no 1807114-56-2 (3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone)

3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone 化学的及び物理的性質
名前と識別子
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- 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone
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- インチ: 1S/C9H5BrClF3O/c1-4(15)5-2-3-6(9(12,13)14)7(10)8(5)11/h2-3H,1H3
- InChIKey: LURNFECPFNADTR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(C)=O)C=CC=1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 17.1
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017380-1g |
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone |
1807114-56-2 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone 関連文献
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-
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-
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-
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-
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-
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-
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-
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-
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-
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3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenoneに関する追加情報
Introduction to 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone (CAS No. 1807114-56-2)
3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone (CAS No. 1807114-56-2) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of bromine, chlorine, and trifluoromethyl substituents, which confer it with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The structure of 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone consists of a benzene ring substituted with a bromine atom at the 3' position, a chlorine atom at the 2' position, and a trifluoromethyl group at the 4' position. The acetophenone moiety, which is attached to the benzene ring, provides additional reactivity and functional versatility. This combination of substituents imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various synthetic transformations.
In recent years, 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of small molecules with therapeutic potential. The bromine and chlorine substituents can be readily functionalized through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, to generate a diverse array of derivatives with tailored biological activities.
The trifluoromethyl group in 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is particularly noteworthy due to its influence on the physicochemical properties of the molecule. Trifluoromethyl groups are known to enhance lipophilicity, metabolic stability, and binding affinity, which are crucial factors in drug design. These properties make 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone an ideal starting material for the development of novel drugs targeting various diseases.
Recent studies have highlighted the utility of 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone in the synthesis of compounds with anti-cancer properties. For instance, researchers have reported the successful synthesis of derivatives that exhibit potent cytotoxic activity against various cancer cell lines. These derivatives were synthesized by modifying the bromine and chlorine substituents through palladium-catalyzed cross-coupling reactions, followed by further functionalization to introduce bioactive moieties.
Beyond its applications in oncology, 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone has also shown promise in other therapeutic areas. For example, it has been used as a key intermediate in the synthesis of compounds with anti-inflammatory and anti-viral activities. The ability to fine-tune the chemical structure through strategic modifications allows for the creation of molecules with optimized pharmacological profiles.
The synthetic versatility of 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is further enhanced by its compatibility with modern synthetic methodologies. Techniques such as transition-metal catalysis, organocatalysis, and photoredox catalysis have been employed to efficiently synthesize complex derivatives from this compound. These methods not only improve yield and selectivity but also reduce environmental impact by minimizing waste generation.
In addition to its pharmaceutical applications, 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone has found use in agrochemical research. Its ability to serve as a building block for herbicides and fungicides has been explored, with several studies demonstrating its potential in developing new crop protection agents. The trifluoromethyl group's influence on lipophilicity and metabolic stability makes it particularly suitable for this purpose.
The safety profile of 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is an important consideration in both pharmaceutical and agrochemical applications. Extensive toxicological studies have been conducted to ensure that compounds derived from this intermediate meet regulatory standards for safety and efficacy. These studies have provided valuable insights into the potential risks associated with exposure to these compounds and have guided their safe handling and use.
In conclusion, 3'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone (CAS No. 1807114-56-2) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of bromine, chlorine, and trifluoromethyl substituents makes it an attractive starting material for the synthesis of compounds with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the development of novel therapeutics and agrochemicals.
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